molecular formula C16H10N4O3S B2656841 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192556-96-9

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2656841
CAS No.: 1192556-96-9
M. Wt: 338.34
InChI Key: YYNVXQWBZGTWDE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring two key heterocyclic substituents: a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 3 and a 3-(thiophen-2-yl)-1H-pyrazol-5-yl moiety at position 5 (Figure 1). The 1,2,4-oxadiazole core is a nitrogen-oxygen heterocycle known for its metabolic stability and versatility in drug design, particularly in antimicrobial and anti-inflammatory applications. The piperonyl group contributes to enhanced lipophilicity and binding affinity, while the pyrazole-thiophene hybrid substituent may modulate electronic and steric properties, influencing biological activity.

Properties

CAS No.

1192556-96-9

Molecular Formula

C16H10N4O3S

Molecular Weight

338.34

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10N4O3S/c1-2-14(24-5-1)10-7-11(19-18-10)16-17-15(20-23-16)9-3-4-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,18,19)

InChI Key

YYNVXQWBZGTWDE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NNC(=C4)C5=CC=CS5

solubility

not available

Origin of Product

United States

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety and a thiophenyl-substituted oxadiazole , which contribute to its reactivity and interactions with biological targets. The presence of multiple functional groups suggests potential for various biological activities.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens. The oxadiazole ring may enhance interaction with microbial membranes.
  • Anticancer Properties : Compounds with oxadiazole structures have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the benzo[d][1,3]dioxole moiety has been linked to anti-inflammatory activities in various studies.

Synthesis Methods

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through several methodologies:

  • Condensation Reactions : Reacting benzo[d][1,3]dioxole derivatives with thiophene and hydrazine derivatives can yield the target compound.
  • Cyclization Techniques : Utilizing cyclization reactions involving oxadiazole precursors can facilitate the formation of the desired structure.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study conducted by Verma et al., derivatives similar to 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiophene ringAntimicrobial
Compound BOxadiazoleAnticancer
3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen)Dioxole + Thiophene + OxadiazoleAntimicrobial, Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole with analogous compounds in terms of structural features, physicochemical properties, and biological activities.

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1,2,4-Oxadiazole 3-(Benzo[d][1,3]dioxol-5-yl), 5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl) ~362.34* Not explicitly reported
(3s) (3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone Pyrazoline 3,4-Dimethoxyphenyl, thiophen-2-yl 421.16 PI3Kγ inhibition (IC₅₀ not reported)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-(4-Trifluoromethylphenyl), 5-(3-cyclopropyl-1H-pyrazol-5-yl) 335.28 Not reported
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9d) 1,2,4-Oxadiazole 3-(3-Chlorobenzyl), 5-(benzo[b]thiophen-2-yl with piperidin-4-yloxy) ~440.90* Antimalarial (Plasmodium spp.)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole Pyrazole 3-Fluorophenyl 282.27 Intermediate for further synthesis
2-(Benzo[d][1,3]dioxol-5-yl)-5-((3-fluoro-4-methoxybenzyl)thio)-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-((3-Fluoro-4-methoxybenzyl)thio) ~388.38* Not reported

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Core Heterocycle: The target compound’s 1,2,4-oxadiazole core distinguishes it from pyrazoline (e.g., 3s) and pyrazole (e.g., ) analogs. Compounds like 9d share the 1,2,4-oxadiazole core but replace the pyrazole-thiophene unit with a benzo[b]thiophene-piperidine system, which may improve solubility and target engagement in antimalarial applications.

Substituent Effects :

  • The thiophen-2-yl group in the target compound is retained in 3s , but the latter’s pyrazoline core and 3,4-dimethoxyphenyl group likely alter its pharmacokinetic profile (e.g., increased metabolic stability).
  • Replacement of the piperonyl group with a 4-trifluoromethylphenyl moiety (as in ) introduces strong electron-withdrawing effects, which could modulate bioactivity against enzymes like kinases or proteases.

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